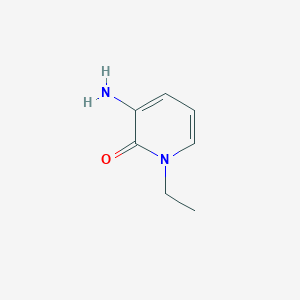

3-Amino-1-ethyl-1,2-dihydropyridin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-ethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSRDESYSIHKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of the 3 Amino 1 Ethyl 1,2 Dihydropyridin 2 One Core

Reactions at the 3-Amino Group

The exocyclic primary amino group at the C3 position is a key functional handle, behaving as a potent nucleophile. This allows for a wide array of functionalization strategies, including acylation, alkylation, diazotization, and condensation reactions.

The nucleophilic nature of the 3-amino group facilitates straightforward reactions with various electrophilic acylating and alkylating agents.

Acylation: The reaction with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of the corresponding N-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)amides. These reactions typically proceed under standard, often mild, conditions. For instance, acylation of related 3-aminopyridin-2(1H)-ones with chloroacetyl chloride has been demonstrated to produce the corresponding chloroacetamides. researchgate.net This transformation is valuable for introducing a wide range of substituents and for modulating the electronic properties of the parent molecule.

Alkylation: N-alkylation of the 3-amino group can be achieved to yield secondary and tertiary amines. Direct alkylation using alkyl halides can be challenging due to potential competition from N-alkylation of the pyridinone ring nitrogen or over-alkylation. researchgate.net A more controlled and widely used method is reductive amination. This involves the initial condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to afford the N-alkylated product. researchgate.net A facile N-monoalkylation of 3-aminopyridines has been achieved using a carboxylic acid and sodium borohydride, proceeding under mild conditions to give good yields. researchgate.net

Table 1: Representative Acylation and Alkylation Reactions at the 3-Amino Group This table is illustrative and based on the typical reactivity of 3-aminopyridine (B143674) systems.

| Reaction Type | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine (B92270), 0 °C to RT | N-acetyl amide |

| Acylation | Acetic anhydride | Mild heating | N-acetyl amide |

| Acylation | Benzoic acid, EDC, HOBt | DMF, RT | N-benzoyl amide |

| Alkylation | Iodomethane, K₂CO₃ | Acetone, reflux | N-methylated amine |

| Reductive Amination | Benzaldehyde, then NaBH₄ | Methanol, RT | N-benzyl amine |

| Reductive Amination | Acetic acid, NaBH₄ | THF, RT | N-ethyl amine |

The primary aromatic amino group at C3 can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide variety of substituents onto the pyridine ring. The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org For pyridine-containing systems, alternative reagents such as organic nitrites (e.g., tert-butyl nitrite) are often used. google.com

The resulting 1-ethyl-2-oxo-1,2-dihydropyridin-3-diazonium salt is generally unstable and is used immediately in subsequent reactions without isolation. google.com This intermediate is an excellent substrate for a range of nucleophilic substitution reactions where the diazonio group (-N₂⁺) serves as an outstanding leaving group (as N₂ gas). These transformations include:

Sandmeyer Reaction: Displacement by halide (Cl⁻, Br⁻) or cyanide (CN⁻) ions using copper(I) salts. organic-chemistry.org

Schiemann Reaction: Displacement by fluoride (B91410) (F⁻) using fluoroboric acid (HBF₄). organic-chemistry.org

Gattermann Reaction: Similar to the Sandmeyer reaction but using copper powder.

Hydrolysis: Reaction with water upon heating to introduce a hydroxyl group.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.

Table 2: Transformations of the 3-Diazonium Pyridinone Intermediate This table illustrates potential synthetic pathways following diazotization.

| Reaction Name | Reagent(s) | Product (Substituent at C3) |

|---|---|---|

| Sandmeyer | CuCl / HCl | 3-Chloro |

| Sandmeyer | CuBr / HBr | 3-Bromo |

| Sandmeyer | CuCN / KCN | 3-Cyano |

| Schiemann | HBF₄, heat | 3-Fluoro |

| Iodination | KI | 3-Iodo |

| Hydrolysis | H₂O, heat | 3-Hydroxy |

| Azo Coupling | Phenol | 3-(4-hydroxyphenyl)azo |

The 3-amino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-(pyridin-3-yl)imines, commonly known as Schiff bases. researchgate.net The reaction is typically acid-catalyzed and involves the reversible removal of a water molecule. The resulting imine C=N double bond can be subsequently reduced, for example with sodium borohydride, to yield a stable secondary amine, completing the process of reductive amination as mentioned previously. This two-step sequence is a cornerstone of synthetic chemistry for constructing C-N bonds. researchgate.net

Reactivity at Other Ring Positions of the Pyridin-2(1H)-one Nucleus

The pyridin-2(1H)-one ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The reactivity and regioselectivity are governed by the combined electronic effects of the substituents: the strongly activating and ortho, para-directing amino group at C3, the deactivating carbonyl group at C2, and the weakly activating N-ethyl group.

The 3-amino group is the most powerful activating group on the ring, and its directing effect dominates. It strongly directs incoming electrophiles to the positions ortho (C4) and para (C6) to itself. The pyridone carbonyl group at C2 deactivates the ring, particularly at the C3 and C5 positions. Therefore, electrophilic aromatic substitution (EAS) is expected to occur preferentially at the C4 and C6 positions.

Common EAS reactions applicable to this system include:

Halogenation: Bromination or chlorination using reagents like Br₂ or N-bromosuccinimide (NBS) would likely yield 4-halo and/or 6-halo derivatives.

Nitration: Reaction with nitric acid in sulfuric acid would introduce a nitro group, again predicted to be at the C4 or C6 position. However, the strongly acidic conditions can protonate the amino group, converting it into a deactivating ammonium (B1175870) group (-NH₃⁺), which would hinder the reaction. rsc.org

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H).

A powerful technique for achieving high regioselectivity is directed ortho-metalation . In this approach, the 3-amino group is first acylated (e.g., with a pivaloyl group) to form an amide. This amide function can then direct a strong base, such as n-butyllithium, to deprotonate the adjacent C4 position specifically. The resulting C4-lithiated species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install a substituent exclusively at the C4 position. acs.org

Table 3: Predicted Electrophilic Aromatic Substitution Reactions Regioselectivity is predicted based on substituent effects.

| Reaction | Reagent(s) | Predicted Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | C4 and/or C6 | Bromo-substituted pyridinone |

| Nitration | HNO₃ / H₂SO₄ | C4 and/or C6 | Nitro-substituted pyridinone |

Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridinone ring is generally unfavorable because the ring is electron-rich and lacks a suitable leaving group. The presence of the electron-donating amino group at C3 further deactivates the ring towards nucleophilic attack.

Therefore, the most significant pathway for nucleophilic substitution on the 3-Amino-1-ethyl-1,2-dihydropyridin-2-one core involves the transformation of the 3-amino group into a 3-diazonium group, as detailed in section 3.1.2. In this context, the entire -N₂⁺ moiety acts as an exceptionally good leaving group, which is readily displaced by a wide range of nucleophiles, enabling the synthesis of diverse 3-substituted pyridin-2(1H)-ones.

Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the this compound core, allowing for the introduction of a wide range of substituents. These reactions typically require a halogenated precursor, such as a 5-bromo-3-amino-1-ethyl-1,2-dihydropyridin-2-one, to proceed. The following sections detail the application of several key palladium-catalyzed cross-coupling reactions for the functionalization of this and related pyridinone systems.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. In the context of the 3-aminopyridin-2-one scaffold, it has been successfully employed to introduce aryl and heteroaryl groups at the C5-position. Research on a closely related analogue, 5-bromo-2-methoxypyridin-3-amine, demonstrates the feasibility of this transformation. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | n-Butanol | 120 | Not Reported | nih.govresearchgate.net |

| 2 | 4-Methylphenylboronic acid | Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/Water | 85-95 | Good | mdpi.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/Water | 85-95 | Good | mdpi.com |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary and secondary amines at the C5-position of a halogenated 3-aminopyridin-2-one precursor. While specific examples for the 1-ethyl derivative are not prevalent in the literature, studies on similar 3-halo-2-aminopyridines show that this transformation is feasible using palladium catalysts with specialized phosphine ligands. researchgate.netwikipedia.org

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(OAc)2 | RuPhos | LiHMDS | Toluene | 100 | High | researchgate.net |

| 2 | Aniline | Pd2(dba)3 | BrettPhos | LiHMDS | Toluene | 100 | Moderate to Good | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction can be utilized to install alkynyl moieties at the C5-position of a halogenated this compound, providing a gateway to further functionalization or the synthesis of conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Triethylamine | THF | Room Temp | libretexts.orgnih.gov |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Diisopropylamine | Toluene | 70°C | nih.gov |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be applied to a 5-halo-3-amino-1-ethyl-1,2-dihydropyridin-2-one to introduce alkenyl substituents at the C5-position. The reaction is typically catalyzed by a palladium complex in the presence of a base. libretexts.org

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)2 | Triethylamine | DMF | 100 | wikipedia.orgorganic-chemistry.org |

| 2 | n-Butyl acrylate | Pd(OAc)2 | K2CO3 | NMP | 120 | organic-chemistry.org |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on the reactions of this compound are not extensively documented, the mechanisms of the aforementioned palladium-catalyzed cross-coupling reactions are well-established for related systems. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. wikipedia.orglibretexts.orgorganic-chemistry.org

In the Suzuki-Miyaura coupling , the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid, which is activated by a base. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst. organic-chemistry.org

The Buchwald-Hartwig amination follows a similar catalytic cycle, but after oxidative addition, the amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex. Reductive elimination then forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. wikipedia.org

The Heck reaction mechanism begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the alkene, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org

Construction of Advanced Molecular Architectures from this compound

The derivatized this compound core can serve as a versatile platform for the construction of more complex and advanced molecular architectures, including fused heterocyclic systems and compounds with potential applications in medicinal chemistry.

For instance, the amino group at the C3-position and a substituent introduced at the C4-position can undergo intramolecular cyclization reactions to form fused pyridone derivatives. A novel approach to 3-amino-4-arylpyridin-2(1H)-one derivatives has been developed, which can serve as precursors to oxazolo[5,4-b]pyridines. nih.gov

Furthermore, the 3-aminopyridin-2-one scaffold is a key component in a number of kinase inhibitors. nih.govnih.govnih.gov The ability to functionalize the core at various positions through cross-coupling reactions allows for the synthesis of libraries of compounds for screening against various biological targets. For example, derivatives of the 3-aminopyridin-2-one core have been identified as inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are important targets in cancer therapy. nih.govnih.gov

The synthesis of such advanced architectures often involves a multi-step sequence where the initial derivatization of the this compound core is a crucial step in building molecular complexity.

Advanced Structural Elucidation and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

No published 1D NMR (¹H, ¹³C) or 2D NMR (COSY, HSQC, HMBC, NOESY) data for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one could be located.

1D NMR (¹H, ¹³C) Analysis and Chemical Shift Correlation

Specific chemical shift values and coupling constants for the protons and carbons of this molecule are not available in the reviewed literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Detailed analysis of connectivity and spatial relationships through 2D NMR techniques has not been reported for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

There is no available data on the mass spectrometric behavior of this compound.

High-Resolution Mass Spectrometry (HRMS)

The exact mass and elemental composition, as determined by HRMS, have not been published.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Studies detailing the fragmentation pathways of this specific molecule through MS/MS analysis are absent from the scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The characteristic vibrational frequencies for the functional groups present in this compound have not been reported in IR or Raman spectroscopy studies.

Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to complete the intended scientific article.

Theoretical and Computational Chemistry Studies of 3 Amino 1 Ethyl 1,2 Dihydropyridin 2 One Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or understudied compound like 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, these methods would provide invaluable insights.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized geometry, total energy, and the distribution of electron density. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be benchmarked to find the most accurate and computationally efficient level of theory. researchgate.net Such studies on similar molecules often reveal how substituents, like the amino and ethyl groups, influence the electronic properties of the pyridinone ring. nih.gov

Molecular Orbital Analysis and Frontier Orbitals

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.govmdpi.com For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Visualizations of the HOMO and LUMO would show their distribution across the molecule, indicating the probable sites of reaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity.

A thorough conformational analysis of this compound would identify the most stable conformations (low-energy states) by systematically rotating the rotatable bonds, such as the C-N bond of the ethyl group and the C-N bond of the amino group. Potential energy surface scans would reveal the energy barriers between different conformations.

Molecular dynamics (MD) simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water or DMSO). MD simulations can reveal how the molecule explores different conformational states and how it interacts with its surroundings. nih.gov This information is particularly valuable for understanding how the molecule might behave in a biological system.

Prediction and Elucidation of Reaction Mechanisms via Computational Models

Computational models are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.netnih.gov For this compound, computational studies could be used to predict its reactivity in various chemical transformations. For example, the mechanism of its synthesis or its potential reactions with electrophiles or nucleophiles could be elucidated. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify the most likely reaction pathway and predict the products.

Analysis of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for characterizing new compounds. For this compound, theoretical calculations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra would be compared with experimental data to confirm its structure. researchgate.net Time-dependent DFT (TD-DFT) calculations could predict the molecule's UV-Visible absorption spectrum, providing insights into its electronic transitions. materialsciencejournal.org

Computational Approaches to Structure-Reactivity Relationships (SRR)

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's structural features with its chemical reactivity. By computationally analyzing a series of related dihydropyridinone derivatives, one could establish quantitative structure-reactivity relationships (QSRR). This would involve calculating various molecular descriptors (e.g., atomic charges, electrostatic potentials, frontier orbital energies) and correlating them with experimentally observed reactivity. Such studies would provide a deeper understanding of how modifications to the structure of this compound would affect its chemical behavior. nih.gov

Applications As Synthetic Intermediates and Building Blocks in Chemical Research

Role in the Synthesis of Complex Heterocyclic Scaffolds for Research Probes

The 3-aminopyridin-2-one core, of which 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is a member, is a recognized "privileged structure" in medicinal chemistry. This classification highlights its importance in the development of biologically active compounds. The strategic placement of amino and carbonyl groups on the pyridinone ring allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse and complex heterocyclic scaffolds. These scaffolds are crucial in the development of research probes designed to investigate biological processes. For instance, the synthesis of related 3-amino-2,3-dihydropyrid-4-one analogs has been explored for the development of mechanism-based enzyme inhibitors nih.gov. The functional groups on the this compound molecule provide reactive sites for further elaboration, enabling the construction of larger, more intricate molecules with specific functionalities required for probing biological systems.

Utilization in Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library nih.gov. The 3-aminopyridin-2-one scaffold is well-suited for this approach due to its multiple points of diversification. The amino group and the dihydropyridine (B1217469) ring of this compound can be readily functionalized, allowing for the systematic introduction of a wide range of substituents. This leads to the generation of extensive libraries of compounds that can be screened for various biological activities. For example, a fragment library based on the 3-aminopyridin-2-one core was synthesized and profiled for kinase inhibition, demonstrating the utility of this scaffold in generating diverse molecular entities for high-throughput screening nih.gov.

Table 1: Potential Points of Diversification on this compound for Combinatorial Library Synthesis

| Position/Functional Group | Potential Modifications |

| 3-Amino Group | Acylation, alkylation, sulfonylation, formation of ureas and thioureas |

| Pyridinone Ring | Substitution at various positions (e.g., C4, C5, C6) via cross-coupling reactions |

| 1-Ethyl Group | Variation of the N-alkyl substituent |

Precursor for Organic Materials Development (e.g., luminophores, functional polymers)

While specific research on this compound as a precursor for luminophores and functional polymers is not extensively documented, the inherent electronic properties of the 3-aminopyridin-2-one scaffold suggest its potential in this area. The conjugated π-system of the pyridinone ring, coupled with the electron-donating amino group, can give rise to fluorescent properties. Indeed, certain multi-substituted aminopyridines have been synthesized and their fluorescent properties studied, indicating the potential of this class of compounds as scaffolds for fluorescent probes nih.gov. The development of chromophores through multicomponent reactions often utilizes heterocyclic building blocks, and the functional groups on this compound make it a candidate for incorporation into such systems nih.gov. Furthermore, the reactive amino group could be utilized for the incorporation of this moiety into polymer chains to create functional polymers with specific optical or electronic properties.

Contribution to Novel Synthetic Strategies and Methodologies

The synthesis of substituted dihydropyridines is an active area of research in organic chemistry. Methodologies for the preparation of 4-substituted-1,4-dihydropyridines often involve the cyclization of intermediates derived from substituted benzaldehydes and amino-crotonates google.com. The development of synthetic routes to functionalized dihydropyridinones, such as 5-aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-amino-tetrahydropyridinylidene salts, highlights the ongoing efforts to create novel and efficient synthetic methods for this class of compounds nih.gov. While a specific synthetic methodology originating from this compound is not prominently reported, its structure lends itself to being a key intermediate in multi-step synthetic sequences. The reactivity of its functional groups can be exploited to develop new synthetic transformations and to access novel heterocyclic systems.

Mechanistic Investigations of Biomolecular Interactions (Non-Clinical Contexts)

In a non-clinical research context, understanding the interactions between small molecules and biological macromolecules is fundamental. The 3-aminopyridin-2-one scaffold has been used to develop molecules for such mechanistic studies.

Enzyme-Ligand Binding Studies (In Vitro)

In vitro enzyme-ligand binding studies are essential for elucidating the mechanism of action of potential inhibitors and for structure-activity relationship (SAR) studies. Derivatives of the 3-aminopyridin-2-one core have been synthesized and evaluated as inhibitors of various enzymes. For instance, a fragment library based on this scaffold was screened against a panel of 26 protein kinases, leading to the identification of inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases nih.gov. Such studies provide valuable data on the binding modes and affinities of these compounds, which can guide the design of more potent and selective inhibitors. Computational methods, such as molecular docking, are often employed to predict and rationalize the binding interactions of these compounds with their target enzymes nih.gov.

Table 2: Examples of Enzyme Targets for 3-Aminopyridin-2-one Derivatives

| Enzyme Target | Type of Study | Reference |

| Protein Kinases (e.g., MPS1, Aurora) | Fragment-based screening, in vitro inhibition assays | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Molecular docking and in silico ADME studies | nih.gov |

| c-Src Kinase | Synthesis, in vitro inhibitory assays, molecular modeling | nih.gov |

Protein Interaction Profiling (Non-Therapeutic Design)

Beyond enzyme inhibition, small molecules are used to probe and profile other types of protein-protein interactions. While direct studies involving this compound for this purpose are not widely reported, the versatility of the 3-aminopyridin-2-one scaffold makes it a suitable platform for designing molecules to study these interactions. Ligand-binding mass spectrometry is a powerful technique used to study the biotransformation of protein therapeutics and can be adapted to investigate the interactions of small molecules with proteins researchgate.net. The ability to generate libraries of 3-aminopyridin-2-one derivatives allows for the systematic exploration of chemical space to identify molecules that can modulate or report on specific protein interactions in a research setting.

Photophysical Properties and Spectroscopic Research Applications

UV-Vis Absorption and Fluorescence Emission Characteristics

The photophysical behavior of 3-Amino-1-ethyl-1,2-dihydropyridin-2-one is intrinsically linked to its molecular structure. The core 3-aminopyridin-2(1H)-one structure is known to be an effective luminophore. The introduction of an ethyl group at the N1 position of the pyridinone ring influences the electronic distribution within the molecule, thereby affecting its interaction with light.

Research on the broader class of 3-aminopyridin-2(1H)-ones reveals that these compounds typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible region of the electromagnetic spectrum. researchgate.net The presence of the amino group at the 3-position and the carbonyl group at the 2-position of the pyridinone ring are key chromophores contributing to these absorption characteristics.

Upon excitation with UV or violet light, these compounds are known to emit light in the blue-green region of the visible spectrum. researchgate.net Specifically for N-alkylated derivatives such as this compound, a comparison with their non-alkylated counterparts indicates distinct shifts in their spectral properties. The presence of an alkyl substituent on the exocyclic nitrogen atom typically leads to a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum. researchgate.netuni.lu Conversely, a bathochromic shift (a shift to a longer wavelength) is observed in the fluorescence emission spectrum. researchgate.netuni.lu This phenomenon also results in a significant increase in the Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths. researchgate.netuni.lu

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) |

| 3-Amino-4-phenylpyridin-2(1H)-one | Ethanol | ~350 | ~451 | ~101 |

| N-Alkyl-3-aminopyridin-2(1H)-one (e.g., this compound) | Ethanol | Hypsochromic shift from parent | Bathochromic shift from parent | >101 (e.g., ~172) |

Quantum Yield Measurements and Luminescence Studies

The quantum yield of a fluorophore is a critical parameter that quantifies its fluorescence efficiency, representing the ratio of photons emitted to photons absorbed. Studies on 3-aminopyridin-2(1H)-one derivatives have shown them to be effective phosphors, with some exhibiting quantum yields as high as 0.78. researchgate.net

However, the introduction of an alkyl substituent at the nitrogen atom of the pyridinone ring has a pronounced effect on the luminescence quantum yield. Research comparing 3-amino-4-phenylpyridin-2(1H)-one with its N-alkylated derivative demonstrated a significant decrease in the quantum yield from 0.76 to 0.05 in ethanol. researchgate.netuni.lu This quenching of luminescence upon N-alkylation is a crucial consideration for the design and application of such compounds as fluorescent probes.

The luminescence properties of these compounds are studied using luminescence spectroscopy, which provides insights into their excited state dynamics and deactivation pathways. researchgate.net The observed decrease in quantum yield for N-alkylated derivatives suggests that non-radiative decay pathways become more dominant upon alkylation.

A summary of the quantum yield data for related compounds is presented below:

| Compound | Solvent | Quantum Yield (Φ) |

| 3-Amino-4-phenylpyridin-2(1H)-one | Ethanol | 0.76 |

| N-Alkyl-3-aminopyridin-2(1H)-one | Ethanol | 0.05 |

Relationships Between Molecular Structure and Photophysical Behavior

The photophysical properties of this compound are a direct consequence of its molecular architecture. The key structural features influencing its UV-Vis absorption, fluorescence emission, and quantum yield include:

The 3-Aminopyridin-2(1H)-one Core: This heterocyclic system forms the fundamental chromophore and fluorophore. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl group within the conjugated system is central to its electronic transitions.

The N1-Ethyl Group: As discussed, the ethyl substituent at the N1 position significantly perturbs the electronic structure of the pyridinone ring. This alkylation leads to a hypsochromic shift in absorption and a bathochromic shift in emission, coupled with a dramatic reduction in the quantum yield. researchgate.netuni.lu This effect can be attributed to changes in the energy levels of the molecular orbitals involved in the electronic transitions and potentially an increase in vibrational relaxation pathways.

Substituents at other positions: While the subject compound is specifically this compound, it is important to note that substituents at other positions of the pyridinone ring, such as aryl groups at the 4-position, can further modulate the photophysical properties, leading to a range of effective luminophores. researchgate.net

The relationship between the structure and the observed photophysical behavior is a key area of research, as it allows for the rational design of novel fluorescent compounds with tailored properties for specific applications.

Development of Fluorescent Probes and Dyes for Analytical Research (e.g., Enzyme Assays without Clinical Implication)

The fluorescent properties of 3-aminopyridin-2(1H)-one derivatives have led to their exploration as dyes and probes in analytical research, particularly in the context of enzyme-linked immunosorbent assays (ELISA). researchgate.net These compounds can act as substrates for enzymes like horseradish peroxidase (HRP), a commonly used enzyme in such assays. researchgate.net

The principle behind their use in enzyme assays often involves a change in their fluorescent properties upon enzymatic reaction. For instance, the oxidation of these compounds can lead to a loss of their luminescent properties. researchgate.net This "turn-off" mechanism can be utilized to quantify the activity of the enzyme or the concentration of a target analyte. The detection limits for analytes like hydrogen peroxide and horseradish peroxidase using systems based on these dyes have been reported to be in the nanomolar concentration range. researchgate.net

While the significant drop in quantum yield upon N-ethylation in this compound might seem disadvantageous, such properties can be exploited in the design of "turn-on" fluorescent probes. In such a design, the compound could be chemically modified to be non-fluorescent, and an enzymatic reaction could cleave the modifying group, restoring the fluorescence of the core structure, albeit with the inherently lower quantum yield of the N-alkylated form.

The development of such fluorescent probes is an active area of research, aiming to create sensitive and selective tools for various analytical applications in non-clinical settings.

Future Research Directions and Unexplored Avenues for 3 Amino 1 Ethyl 1,2 Dihydropyridin 2 One

Emerging Synthetic Strategies and Sustainable Approaches

The synthesis of pyridinone derivatives has traditionally relied on established condensation reactions. frontiersin.orgnih.gov However, the future of synthesizing 3-Amino-1-ethyl-1,2-dihydropyridin-2-one and its analogs lies in the adoption of more sustainable and efficient methodologies.

Green Chemistry and Multicomponent Reactions (MCRs): The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future synthetic routes towards this compound should prioritize the use of environmentally benign solvents, such as water or ethanol, and aim for catalyst-free conditions where possible. acs.orgrsc.org Multicomponent reactions (MCRs), which allow the formation of complex molecules from three or more starting materials in a single step, represent a particularly promising avenue. rsc.orgnih.govrsc.org The development of a one-pot MCR for the synthesis of the this compound core would offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. acsgcipr.org Research into novel MCRs for structurally related dihydropyridines has demonstrated the potential of this approach. researchgate.net

Photocatalysis and Biocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. gianettigroup.comrsc.org Future research could explore the use of photoredox catalysis to construct the dihydropyridinone ring or to introduce functional groups onto the this compound scaffold. Biocatalysis, leveraging the high selectivity of enzymes, offers another green and sustainable synthetic approach. mdpi.combohrium.commdpi.com The enzymatic synthesis of amine-containing pharmaceuticals is a rapidly growing field, and the development of biocatalytic routes to chiral derivatives of this compound would be a significant advancement.

Advanced Mechanistic Studies in Organic Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For this compound, several areas warrant in-depth mechanistic investigation.

C-H Functionalization: Direct C-H functionalization has become a cornerstone of modern synthetic chemistry, offering a more atom- and step-economical approach to molecular diversification. nih.govresearchgate.net Future studies could focus on the regioselective C-H functionalization of the dihydropyridinone ring of this compound. Mechanistic investigations, potentially employing computational methods, would be crucial to understanding the factors that govern the site-selectivity of such reactions. rsc.org For instance, palladium-catalyzed remote C-H functionalization has been successfully applied to 2-aminopyrimidines, suggesting that similar strategies could be developed for the target compound. rsc.org

Cycloaddition Reactions: The diene system within the 1,2-dihydropyridin-2-one ring presents an opportunity for cycloaddition reactions, which could be a powerful tool for constructing more complex polycyclic architectures. Mechanistic studies of [4+2] and other cycloaddition reactions involving this scaffold would provide valuable insights into its reactivity and could lead to the discovery of novel transformations. Rhodium-catalyzed C-H bond activation/alkenylation/electrocyclization cascade reactions have been used to generate diverse 1,2-dihydropyridines, highlighting the potential for complex transformations. researchgate.net

Exploration of Novel Derivatization Pathways

The functional groups present in this compound—the primary amino group, the lactam moiety, and the dihydropyridine (B1217469) ring—offer multiple handles for derivatization.

Functionalization of the Amino Group: The primary amino group is a versatile site for modification. Future research should explore a wide range of derivatization reactions, such as acylation, sulfonylation, and the formation of Schiff bases, to generate a library of novel compounds. The synthesis of aminoacyl aminopyridine and aminopyrimidine derivatives has been reported, providing a template for potential derivatization strategies. qu.edu.qa

Modification of the Dihydropyridinone Core: The dihydropyridinone ring itself can be a target for derivatization. Research into electrophilic and nucleophilic substitution reactions, as well as transition-metal-catalyzed cross-coupling reactions, could lead to the introduction of a diverse array of substituents at various positions on the ring. The synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed annulation reactions demonstrates the potential for introducing complexity to this core structure. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly benefiting from the integration of enabling technologies like flow chemistry and automated synthesis.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The development of a continuous flow synthesis for this compound would be a significant step towards its efficient and scalable production. nih.gov The synthesis of substituted 3-cyano-4-methyl-2-pyridones has been successfully demonstrated in a continuous flow system, suggesting the feasibility of this approach for the target molecule. scispace.comresearchgate.net Furthermore, the Bohlmann-Rahtz pyridine (B92270) synthesis and the Hantzsch dihydropyridine synthesis have been adapted to continuous flow microwave reactors. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the generation of compound libraries for screening purposes. researchgate.netnih.gov The integration of the synthesis of this compound and its derivatives into an automated platform would enable high-throughput synthesis and facilitate the exploration of its structure-activity relationships. The development of autonomous self-optimizing flow machines for the synthesis of related pyridine-oxazoline ligands showcases the potential of this technology. rsc.org

Theoretical Predictions for Undiscovered Reactivity and Properties

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. scirp.orgnih.gov Such studies can predict the most likely sites for electrophilic and nucleophilic attack, providing valuable guidance for the design of new derivatization reactions. nih.gov Theoretical studies on related aminopyridine complexes have been used to understand their biological activity. scirp.org

Q & A

Q. What are the optimal synthetic routes for 3-Amino-1-ethyl-1,2-dihydropyridin-2-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl-substituted precursors. For example, reacting 3-aminopyridine derivatives with ethylating agents under reflux conditions in anhydrous solvents (e.g., acetonitrile or DMF) yields the dihydropyridinone core. Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or methanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N) to confirm ≥98% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the amino group (δ ~5-6 ppm for NH₂), ethyl substituents (δ ~1.2-1.4 ppm for CH₃, δ ~3.5-4.0 ppm for CH₂), and the dihydropyridinone ring (δ ~6-8 ppm for aromatic protons).

- FT-IR : Peaks at ~3200-3400 cm⁻¹ (N-H stretch), ~1650-1700 cm⁻¹ (C=O stretch), and ~1550-1600 cm⁻¹ (C=C aromatic) confirm functional groups.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing this compound?

- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from tautomerism or solvent effects. Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling patterns and verify connectivity. For tautomeric equilibria (e.g., keto-enol forms), variable-temperature NMR in DMSO-d₆ or D₂O can stabilize specific tautomers. Computational NMR prediction tools (e.g., DFT-based Gaussian calculations) can simulate spectra and identify dominant conformers .

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair and the carbonyl’s electrophilic nature can be quantified. Solvent effects (e.g., polarizable continuum models) refine reactivity predictions. These insights guide functionalization strategies, such as introducing halogens or coordinating metal ions .

Q. What strategies are effective in studying this compound as a ligand in coordination chemistry?

- Methodological Answer :

- Synthesis of Metal Complexes : React the compound with transition metal salts (e.g., RhCl₃, IrCl₃) in ethanol/water under inert atmospheres. Monitor coordination via UV-Vis spectroscopy (ligand-to-metal charge transfer bands).

- X-ray Diffraction : Resolve crystal structures of complexes to confirm binding modes (e.g., N,O-chelation). SHELXD or SHELXE can phase macromolecular complexes if crystallized with proteins .

- Magnetic/Electrochemical Studies : SQUID magnetometry and cyclic voltammetry assess spin states and redox activity, relevant for catalytic applications .

Q. How does the compound’s structure influence its potential as a pharmacophore in drug design?

- Methodological Answer : The dihydropyridinone scaffold is structurally analogous to Perampanel (an AMPA receptor antagonist), where the amino and ethyl groups enhance solubility and target binding . Structure-activity relationship (SAR) studies can modify substituents:

- Introduce halogens (e.g., Br at position 5) to improve lipophilicity and blood-brain barrier penetration.

- Replace the ethyl group with bulkier alkyl chains to probe steric effects on receptor affinity.

- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., AMPA receptors) and validate via in vitro assays (e.g., patch-clamp electrophysiology) .

Data Contradiction Analysis

Q. How to resolve conflicting crystallographic data between predicted and observed hydrogen bonding networks?

- Methodological Answer : Discrepancies may arise from disordered solvent molecules or dynamic hydrogen bonding. Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps. Refinement with SHELXL’s TWIN and HKLF5 commands can model twinning or disorder. Complement with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and validate hydrogen bond geometries .

Tables for Key Data

Table 1 : Spectral Data for this compound

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), δ 3.65 (q, 2H, CH₂) | |

| FT-IR | 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) | |

| X-ray | Bond length C=O: 1.23 Å, C-N: 1.38 Å |

Table 2 : Computational Reactivity Indices (DFT)

| Site | Fukui Index (f⁻) | Electrophilicity (eV) |

|---|---|---|

| Amino N | 0.45 | 1.2 |

| Carbonyl O | 0.32 | 2.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.